Cas no 314240-82-9 (2-(3-bromophenyl)-4,5-dihydro-1h-imidazole)
2-(3-bromophenyl)-4,5-dihydro-1h-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-bromophenyl)-4,5-dihydro-1h-imidazole
- 1H-IMIDAZOLE, 2-(3-BROMOPHENYL)-4,5-DIHYDRO-
- NSMYHGSCYFJDKS-UHFFFAOYSA-N
- 2-(3-bromo-phenyl)-4,5-dihydro-1H-imidazole
- A18620
- DB-068458
- SCHEMBL3093100
- 314240-82-9
-
- MDL: MFCD20260117
- Inchi: 1S/C9H9BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12)
- InChI Key: NSMYHGSCYFJDKS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=NCCN1
Computed Properties
- Exact Mass: 223.99491g/mol
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 24.4Ų
2-(3-bromophenyl)-4,5-dihydro-1h-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076800-1g |
2-(3-bromophenyl)-4,5-dihydro-1H-imidazole |
314240-82-9 | 98% | 1g |
¥13806.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076800-5g |
2-(3-bromophenyl)-4,5-dihydro-1H-imidazole |
314240-82-9 | 98% | 5g |
¥20020.00 | 2024-08-02 | |
| eNovation Chemicals LLC | K39368-10g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 10g |
$2880 | 2025-02-18 | |
| eNovation Chemicals LLC | K39368-5g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 5g |
$1872 | 2025-02-18 | |
| eNovation Chemicals LLC | K39368-5g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 5g |
$1872 | 2024-05-24 | |
| eNovation Chemicals LLC | K39368-10g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 10g |
$2880 | 2024-05-24 | |
| eNovation Chemicals LLC | K39368-5g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 5g |
$1872 | 2025-03-03 | |
| eNovation Chemicals LLC | K39368-10g |
1H-Imidazole, 2-(3-bromophenyl)-4,5-dihydro- |
314240-82-9 | 97% | 10g |
$2880 | 2025-03-03 |
2-(3-bromophenyl)-4,5-dihydro-1h-imidazole Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(3-bromophenyl)-4,5-dihydro-1h-imidazole
Introduction to 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole (CAS No. 314240-82-9)
2-(3-bromophenyl)-4,5-dihydro-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 314240-82-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for drug discovery and molecular research. The presence of a bromine substituent at the 3-position of the phenyl ring and the imidazole core enhances its reactivity, enabling diverse chemical modifications that can be tailored for specific pharmacological targets.
The imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, is a common motif in bioactive molecules. Its unique electronic properties and ability to form hydrogen bonds make it an ideal component for designing compounds that interact with biological macromolecules. In particular, 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole leverages these characteristics to exhibit potential interactions with enzymes and receptors involved in various metabolic pathways. The bromine atom at the para position relative to the imidazole ring further increases the compound's utility as a synthetic intermediate, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole as a lead compound for developing novel therapeutic agents. Studies have demonstrated its potential inhibitory activity against certain kinases and other enzymes implicated in inflammatory and neoplastic processes. The bromophenyl moiety is particularly noteworthy, as it has been shown to modulate enzyme active sites through steric and electronic interactions. This has spurred interest in derivatives of this compound as candidates for treating conditions such as cancer, autoimmune disorders, and infectious diseases.
The synthesis of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a phenyl derivative followed by cyclization to form the imidazole ring. The dihydro portion of the name indicates the presence of a saturated six-membered ring fused to the imidazole core, which can influence the compound's solubility and metabolic stability. Optimizing synthetic routes to achieve high yields and purity is crucial for subsequent biological evaluation.
In vitro studies have begun to unravel the mechanistic aspects of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole's biological effects. Initial screening assays have revealed promising activities against targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which play critical roles in cell signaling pathways. The ability of this compound to inhibit these kinases could make it a viable candidate for therapeutic intervention in diseases driven by aberrant signaling cascades. Additionally, its interaction with other proteins, such as transcription factors and growth factor receptors, is being explored to broaden its therapeutic applications.
The pharmacokinetic properties of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole are also under investigation to assess its suitability for clinical development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles are critical determinants of a drug's efficacy and safety. Preclinical studies are being conducted to evaluate these parameters using appropriate animal models. Understanding how the bromine substituent influences these properties will be essential for designing optimized derivatives with improved pharmacokinetic profiles.
One notable aspect of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole is its role as a building block for more complex molecules. Researchers have utilized this scaffold to generate libraries of derivatives through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches. By systematically modifying substituents on the phenyl ring or within the dihydroimidazole moiety, scientists aim to enhance potency, selectivity, and bioavailability. Such efforts have led to several patents and publications detailing novel analogs with improved pharmacological profiles.
The integration of machine learning techniques has further accelerated the discovery process involving 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole. Predictive models trained on large datasets can forecast potential biological activities based on molecular descriptors derived from its structure. This high-throughput virtual screening approach allows researchers to prioritize compounds for experimental validation efficiently. Moreover, artificial intelligence-driven de novo design algorithms have been employed to generate novel derivatives with tailored properties that might not be accessible through traditional synthetic methods.
Future directions in research on 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole include exploring its role in modulating neural pathways associated with neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary data suggest that imidazole derivatives may interact with amyloid-beta plaques or alpha-synuclein aggregates implicated in these conditions. Additionally, investigating its potential antimicrobial properties could open new avenues for addressing antibiotic-resistant infections.
The versatility of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole extends beyond pharmaceutical applications; it also finds utility in material science and agrochemical research. For instance, its ability to participate in metal coordination complexes makes it useful in designing luminescent probes or catalysts. Similarly, modified versions of this compound could serve as intermediates in synthesizing novel pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.
In conclusion,2-(3-bromophenyl)-4,5-dihydro-1H-imidazole (CAS No. 314240-82-9) represents a promising chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features enable it to serve as both a lead compound for drug development and a versatile intermediate for synthetic chemistry. As research continues to uncover new biological functions and synthetic methodologies involving this molecule,2-(3-bromophenyl)-4,5-dihydro-1H-imidazole is poised to remain at the forefront of innovation in medicinal chemistry and beyond.
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